



# Application Notes: Immunofluorescence for yH2AX Foci with SR-4835

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SR-4835   |           |
| Cat. No.:            | B15580120 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These kinases play a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for the expression of genes involved in the DNA Damage Response (DDR) pathway.[3] Inhibition of CDK12/13 by SR-4835 leads to a downregulation of key DDR genes, such as BRCA1, ATM, and RAD51, resulting in impaired DNA repair.[3][4] This disruption of DNA repair processes leads to an accumulation of DNA double-strand breaks (DSBs), a cytotoxic event that can trigger apoptosis in cancer cells.

A key biomarker for the formation of DSBs is the phosphorylation of the histone variant H2AX at serine 139, designated as yH2AX. Following a DSB, hundreds to thousands of H2AX molecules are rapidly phosphorylated in the chromatin flanking the break, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy. The number of yH2AX foci serves as a sensitive and quantitative measure of DNA damage.

These application notes provide a comprehensive guide for utilizing immunofluorescence to detect and quantify yH2AX foci in cells treated with **SR-4835**, offering a robust method to assess the pharmacodynamic effects of this compound.



# Mechanism of Action of SR-4835 and yH2AX Foci Formation

**SR-4835** functions as an ATP-competitive inhibitor of CDK12 and CDK13.[5] More recent studies have also characterized **SR-4835** as a "molecular glue," which promotes the ubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12.[6][7] The inhibition of the CDK12/Cyclin K complex leads to deficiencies in the transcription of long genes, particularly those integral to the homologous recombination repair pathway.

The resulting impairment of DNA repair mechanisms means that endogenous or exogenous DNA damage, especially DSBs, cannot be efficiently resolved. This accumulation of unrepaired DSBs triggers the activation of DNA damage signaling pathways, leading to the phosphorylation of H2AX by kinases such as ATM, ATR, and DNA-PK. These resulting yH2AX foci serve as platforms for the recruitment of DNA repair proteins, and their presence is a hallmark of DNA damage. Treatment of cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231 and the melanoma cell line A375, with **SR-4835** has been shown to induce a significant increase in yH2AX levels.[4][8]

## **Data Presentation**

While direct quantitative data for yH2AX foci counts per cell following **SR-4835** treatment is not readily available in the public domain, the following table provides a representative example of expected results based on studies with other CDK inhibitors and DNA damaging agents. Researchers should generate their own dose-response and time-course data for **SR-4835** in their specific cell model.

Table 1: Representative Quantitative Data for yH2AX Foci Formation



| Treatment<br>Group              | Concentration | Time (hours) | Average<br>yH2AX Foci<br>per Cell (± SD) | Percent of Cells with >10 Foci |
|---------------------------------|---------------|--------------|------------------------------------------|--------------------------------|
| Vehicle Control<br>(DMSO)       | -             | 24           | 1.5 ± 0.8                                | < 5%                           |
| SR-4835                         | 30 nM         | 24           | Data to be determined                    | Data to be determined          |
| SR-4835                         | 100 nM        | 24           | Data to be determined                    | Data to be determined          |
| Etoposide<br>(Positive Control) | 10 μΜ         | 24           | 25.3 ± 6.1                               | > 90%                          |

Note: The data for the positive control, Etoposide, is representative of a potent DNA damaging agent. It is anticipated that **SR-4835** will induce a dose-dependent increase in yH2AX foci.

## **Experimental Protocols**

This section provides detailed protocols for cell culture, **SR-4835** treatment, and subsequent immunofluorescence staining of yH2AX.

## **Materials and Reagents**

- Cell Lines: MDA-MB-231 (human breast adenocarcinoma) or A375 (human melanoma)
- Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- SR-4835: Prepare a stock solution in DMSO.
- Glass Coverslips: Sterile, 12 mm or 18 mm diameter
- Multi-well plates: 12-well or 24-well
- Phosphate-Buffered Saline (PBS): pH 7.4
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS



- Permeabilization Solution: 0.25% Triton X-100 in PBS
- Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS
- Primary Antibody: Rabbit anti-yH2AX (Ser139) antibody
- Secondary Antibody: Alexa Fluor 488 or 594 conjugated goat anti-rabbit IgG
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
- Antifade Mounting Medium
- Microscope Slides

### Protocol 1: Cell Culture and SR-4835 Treatment

- Cell Seeding:
  - Place sterile glass coverslips into the wells of a 12-well or 24-well plate.
  - Seed MDA-MB-231 or A375 cells onto the coverslips at a density that will ensure they reach 50-70% confluency at the time of treatment.
  - Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- SR-4835 Treatment:
  - Prepare dilutions of SR-4835 in fresh culture medium from a concentrated stock in DMSO.
     Effective concentrations for inducing DNA damage are typically in the range of 30-100 nM.
     [4][8]
  - Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of SR-4835.
  - Aspirate the old medium from the cells and replace it with the medium containing SR-4835 or vehicle control.
  - Incubate for the desired time period. A time course of 6, 12, and 24 hours is recommended to determine the optimal time point for yH2AX foci formation.



## Protocol 2: Immunofluorescence Staining for yH2AX

#### Fixation:

- Aspirate the treatment medium and gently wash the cells twice with PBS.
- Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

#### Permeabilization:

- Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
- Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature to permeabilize the cell membranes.

#### Blocking:

- Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
- Add 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

#### Primary Antibody Incubation:

- Dilute the anti-yH2AX primary antibody in 1% BSA in PBS according to the manufacturer's recommended dilution.
- Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
- Incubate overnight at 4°C in a humidified chamber.

#### Secondary Antibody Incubation:

 The following day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.



- Dilute the fluorescently-conjugated secondary antibody in 1% BSA in PBS. Protect from light.
- Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.

#### Counterstaining:

- Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
- Add DAPI solution to each coverslip and incubate for 5-10 minutes at room temperature in the dark to stain the nuclei.

#### Mounting:

- Aspirate the DAPI solution and wash the coverslips once with PBS.
- Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
- Seal the edges of the coverslips with nail polish and allow to dry.

## **Protocol 3: Image Acquisition and Analysis**

- Microscopy:
  - Visualize the slides using a fluorescence or confocal microscope.
  - Capture images using appropriate filter sets for DAPI (blue) and the fluorophore conjugated to the secondary antibody (e.g., green for Alexa Fluor 488).
  - Acquire images from multiple random fields of view for each experimental condition to ensure representative data.
- Image Analysis:



- Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or other specialized software.
- Briefly, the nuclei can be identified and segmented based on the DAPI signal. Within each nucleus, the yH2AX foci can be counted using functions for finding maxima or particle analysis.
- For each experimental group, calculate the average number of foci per cell and the percentage of cells with a high number of foci (e.g., >10 foci/cell).

## **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of **SR-4835** induced yH2AX foci formation.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CDK12: An emerging therapeutic target for cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. The γ-H2AX foci as an indicator for double-stranded DNA breaks and response to ongoing chemotherapy in breast cancer women: a pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Immunofluorescence for yH2AX Foci with SR-4835]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580120#immunofluorescence-for-h2ax-foci-with-sr-4835]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com